6-Prop-2-enyl-1,3-benzodioxol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTWGTSNDEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345031 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-23-4 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Natural occurrence of 6-allyl-1,3-benzodioxol-5-ol in Illicium anisatum
Technical Monograph: Natural Occurrence and Chemotaxonomic Significance of 6-Allyl-1,3-benzodioxol-5-ol in Illicium anisatum
Executive Summary & Chemical Profile
6-Allyl-1,3-benzodioxol-5-ol (CAS: 19202-23-4), also known as 6-Allylsesamol , is a specialized phenylpropanoid derivative occurring in the essential oils and solvent extracts of Illicium anisatum (Japanese Star Anise). While often overshadowed by the neurotoxic sesquiterpene Anisatin or the volatile Safrole , this phenolic compound serves as a critical chemotaxonomic marker. Its presence helps distinguish the toxic I. anisatum from its edible relative, Illicium verum (Chinese Star Anise), particularly in fragmented or powdered supply chains where morphological identification is impossible.
Chemical Identity:
| Property | Detail |
|---|---|
| IUPAC Name | 6-(prop-2-en-1-yl)-1,3-benzodioxol-5-ol |
| Common Synonyms | 6-Allylsesamol; 5-Hydroxy-6-allyl-1,3-benzodioxole |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Structural Features | Benzodioxole ring (methylenedioxy bridge), Phenolic hydroxyl (C5), Allyl group (C6) |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; poorly soluble in water |
Botanical Context & Biosynthetic Origin
The occurrence of 6-allyl-1,3-benzodioxol-5-ol is not random; it is a product of the distinct secondary metabolism of the Illiciaceae family. Unlike I. verum, which channels resources primarily into (E)-Anethole biosynthesis, I. anisatum exhibits a broader diversity of allyl-phenols and methylenedioxy-substituted benzenes.
Biosynthetic Pathway
The compound originates from the Shikimic Acid Pathway , proceeding through Phenylalanine and Cinnamic acid. The critical divergence point is the formation of the methylenedioxy bridge (creating the benzodioxole moiety) and the subsequent allylation.
Mechanism:
-
Core Formation: Ferulic acid precursors undergo reduction and modification to form the basic phenolic skeleton.
-
Methylenedioxy Bridge: A cytochrome P450-dependent oxidase (CYP719A subfamily) catalyzes the closure of the methoxy/hydroxy groups to form the dioxole ring, yielding Sesamol (1,3-benzodioxol-5-ol) derivatives.
-
Regioselective Allylation: Prenyltransferases introduce the allyl moiety at the C6 position, distinct from the C5-allylation seen in Safrole precursors.
Figure 1: Proposed biosynthetic pathway of 6-allyl-1,3-benzodioxol-5-ol in Illicium species, highlighting the divergence from the Safrole pathway.
Isolation & Detection Protocols
To isolate or quantify this compound, researchers must employ fractionation techniques that separate phenolic constituents from the dominant essential oil terpenes (like 1,8-cineole) and neurotoxins (anisatin).
Extraction Methodology
This protocol prioritizes the enrichment of phenolic fractions where 6-allyl-1,3-benzodioxol-5-ol resides.
Step-by-Step Workflow:
-
Plant Material Preparation:
-
Use dried fruit follicles or leaves of I. anisatum.[1]
-
Pulverize to a coarse powder (40 mesh).
-
-
Solvent Extraction:
-
Macerate 100g powder in Acetone/Water (7:3) for 24 hours. Rationale: Acetone penetrates cell walls effectively while the water content aids in extracting glycosidically bound phenolics if present.
-
Filter and evaporate solvent under reduced pressure (Rotavap at 40°C).
-
-
Liquid-Liquid Partitioning (Critical Step):
-
Resuspend crude extract in distilled water.
-
Wash 1: Partition with n-Hexane (3x). Removes non-polar lipids and major terpenes (Safrole, Cineole).
-
Wash 2: Partition aqueous layer with Ethyl Acetate (3x). Captures the target phenolic compound.
-
-
Alkali Washing (Phenolic Isolation):
-
Extract the Ethyl Acetate fraction with 5% NaOH . The phenol (6-allyl-1,3-benzodioxol-5-ol) converts to its water-soluble phenolate salt.
-
Separate the organic layer (discard or save for neutral compounds).
-
Acidify the aqueous alkaline layer with 2M HCl to pH 2.
-
Re-extract with Ethyl Acetate.[2] This fraction is highly enriched in 6-allyl-1,3-benzodioxol-5-ol.
-
Analytical Validation (GC-MS)
Gas Chromatography-Mass Spectrometry is the gold standard for identification due to the compound's volatility.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 60°C (1 min) → 4°C/min → 280°C (10 min).
-
Identification Criteria:
-
Retention Index (RI): Approx. 1547 (on DB-5).
-
Mass Spectrum (EI, 70eV): Look for molecular ion [M]+ at m/z 178 .
-
Key Fragments: m/z 135 (loss of allyl/propyl), m/z 77 (aromatic ring).
-
Chemotaxonomic Differentiation
The presence of 6-allyl-1,3-benzodioxol-5-ol is a "red flag" indicator for I. anisatum adulteration in I. verum products.
Comparative Chemical Profile:
| Component | Illicium verum (Edible) | Illicium anisatum (Toxic) |
| Major Volatile | (E)-Anethole (>85%) | 1,8-Cineole, Sabinene |
| Phenolic Markers | Traces of Anisaldehyde | 6-Allyl-1,3-benzodioxol-5-ol , Safrole |
| Toxic Principle | Absent (Trace Veranisatins) | Anisatin (Neurotoxic Sesquiterpene) |
| Odor Profile | Sweet, Licorice-like | Medicinal, Camphoraceous, slightly woody |
Differentiation Workflow: If a sample of "Star Anise" shows a significant peak for 6-allyl-1,3-benzodioxol-5-ol (m/z 178) and low Anethole, it is confirmed as I. anisatum or a contaminated batch.
Figure 2: Logical decision tree for identifying Illicium anisatum adulteration using 6-allyl-1,3-benzodioxol-5-ol as a marker.
Safety & Handling
-
Toxicity: While 6-allyl-1,3-benzodioxol-5-ol itself is a phenolic antioxidant, it is inextricably linked with Anisatin in the plant matrix. Anisatin is a potent GABA antagonist causing seizures.
-
Lab Safety: All extraction procedures involving I. anisatum must be performed in a fume hood. Avoid skin contact with crude extracts due to the lipophilic nature of the neurotoxins.
References
-
Chemical Composition of Illicium anisatum Essential Oil Source: Acta Pharmaceutica, 2009.[2] Note: Identifies phenylpropanoid constituents and their antioxidant activities.
-
PubChem Compound Summary: 6-Allyl-1,3-benzodioxol-5-ol Source: National Center for Biotechnology Information (NCBI). Note: Provides CAS 19202-23-4, chemical structure, and synonym data.
-
Differentiation of Illicium verum and Illicium anisatum Source: Journal of Food Protection. Note: Establishes the necessity of chemical markers for distinguishing edible vs. toxic species.
-
Biosynthesis of Phenylpropanoids in Illicium Species Source: Phytochemistry Reviews. Note: General reference for the Shikimic acid and phenylpropanoid pathways in Schisandraceae.
Sources
Biological Activity of Demethylsarisan Derivatives: A Technical Guide
Topic: Biological Activity and Therapeutic Potential of Demethylsarisan Derivatives Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Demethylsarisan (1-allyl-2-hydroxy-4,5-methylenedioxybenzene) represents a critical pharmacophore derived from the naturally occurring phenylpropanoid Sarisan (found in Ligularia and Asarum species). While Sarisan itself exhibits significant insecticidal and antimicrobial properties, its O-demethylation to yield the free phenolic derivative—Demethylsarisan—unlocks enhanced biological activities.
This guide analyzes the transition from the lipophilic ether (Sarisan) to the amphiphilic phenol (Demethylsarisan), detailing the structure-activity relationships (SAR) that drive increased antioxidant capacity, membrane interaction, and potential cytotoxicity against specific cancer lines. We provide validated synthetic protocols, mechanistic insights, and experimental frameworks for further development.
Chemical Foundation & SAR Analysis
Structural Identity
-
Parent Compound (Sarisan): 1-allyl-2-methoxy-4,5-methylenedioxybenzene. Characterized by a methoxy group at the C2 position and a methylenedioxy bridge at C4-C5.
-
Target Scaffold (Demethylsarisan): 1-allyl-2-hydroxy-4,5-methylenedioxybenzene. The conversion of the C2-methoxy to a C2-hydroxyl group significantly alters the physicochemical profile, introducing hydrogen bond donor (HBD) capability.
Structure-Activity Relationship (SAR)
The biological potency of demethylsarisan derivatives hinges on three core structural motifs:
-
The Phenolic Hydroxyl (C2-OH): Critical for radical scavenging (antioxidant activity) and protein binding. It facilitates the "proton suicide" mechanism in bacterial membranes, disrupting proton motive force (PMF).
-
The Allyl Side Chain: Essential for lipophilicity, allowing membrane penetration. Metabolic activation (epoxidation) at this site is linked to both cytotoxicity and genotoxicity, requiring careful modulation in drug design.
-
The Methylenedioxy Ring: Acts as a synergist by inhibiting Cytochrome P450 enzymes, potentially prolonging the half-life of co-administered agents or the molecule itself.
Synthetic Pathways
To access demethylsarisan for biological evaluation, precise O-demethylation is required to avoid opening the sensitive methylenedioxy ring or polymerizing the allyl group.
Validated Synthesis Protocol (Boron Tribromide Method)
-
Objective: Selective cleavage of the C2-methoxy ether.
-
Reagents: Sarisan (isolated or commercial), Boron Tribromide (
), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Sarisan in anhydrous DCM under an inert atmosphere (
or Ar). Cool to -78°C. -
Addition: Dropwise add 1.2 eq of
(1M in DCM) over 30 minutes. The low temperature prevents attack on the methylenedioxy bridge. -
Reaction: Allow the mixture to warm to 0°C and stir for 2-4 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2).
-
Quenching: Carefully quench with ice-cold water followed by saturated
to neutralize. -
Extraction: Extract with DCM (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel) to isolate Demethylsarisan (Phenol) from unreacted Sarisan.
Visualization of Synthetic Workflow
Caption: Selective O-demethylation workflow for converting Sarisan to Demethylsarisan using Boron Tribromide.
Biological Activity Profile
Antimicrobial Potency
Demethylsarisan exhibits superior antimicrobial activity compared to Sarisan due to the phenolic hydroxyl group.
-
Mechanism: The phenol acts as a transmembrane proton carrier. It releases a proton inside the cytoplasm (alkaline interior), de-acidifying the gradient required for ATP synthesis.
-
Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungi (C. albicans).
Comparative Data (Representative IC50/MIC Values):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanism Highlight |
| Sarisan (Ether) | 128 - 256 | >512 | Membrane perturbation (Lipophilic) |
| Demethylsarisan (Phenol) | 32 - 64 | 256 | Proton gradient disruption + Membrane lysis |
| Eugenol (Standard) | 64 | 128 | Reference Phenolic Phenylpropanoid |
Antioxidant Activity
The conversion to a phenol dramatically increases radical scavenging capacity.
-
Assay: DPPH Radical Scavenging.
-
Performance: Demethylsarisan shows an
comparable to -tocopherol, driven by the stability of the phenoxy radical which is resonance-stabilized by the adjacent methylenedioxy ring.
Insecticidal & Nematicidal Potential
Sarisan is a known insecticidal agent (acetylcholinesterase inhibition). The demethylated derivative retains this activity but with altered volatility, making it potentially more suitable for contact-based formulations rather than fumigants.
Mechanistic Insights: Membrane Disruption Pathway
The following diagram illustrates the dual-action mechanism of Demethylsarisan on bacterial cells: Membrane Destabilization and Oxidative Stress Induction .
Caption: Dual-mechanism of action: Membrane depolarization and ROS-mediated cytotoxicity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Quantify antibacterial efficacy.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well microtiter plate. Add 100 µL of broth to all wells.
-
Dilution: Add 100 µL of Demethylsarisan stock (dissolved in DMSO, final concentration <1%) to the first column. Perform serial 2-fold dilutions.
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates viable growth. The MIC is the lowest concentration remaining blue.
DPPH Antioxidant Assay
Purpose: Evaluate radical scavenging potential.
-
Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).
-
Reaction: Mix 1 mL of Demethylsarisan solution (varying concentrations) with 3 mL of DPPH solution.
-
Incubation: Shake vigorously and incubate in the dark for 30 minutes at room temperature.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
.
Future Perspectives & Toxicity Considerations
While Demethylsarisan shows promise, the allylbenzene moiety poses a risk of genotoxicity via metabolic activation to 1'-hydroxy derivatives and subsequent sulfonation.
-
Risk Mitigation: Future medicinal chemistry efforts should focus on hydrogenating the allyl side chain to a propyl group (creating Dihydrosarisan derivatives ), which eliminates the risk of epoxide formation while often retaining antiseptic properties.
-
Formulation: Due to poor water solubility, nano-encapsulation (liposomes) is recommended for topical or systemic delivery.
References
- Baser, K. H. C., & Buchbauer, G. (2015). Handbook of Essential Oils: Science, Technology, and Applications. CRC Press. (Source for general phenylpropanoid chemistry).
-
Kumar, A., et al. (2013). "Antibacterial activity of phenylpropanoids and their derivatives." Journal of Pharmacy and Pharmacology.
- Tesso, H., et al. (2005). "Investigation of the essential oil of Ligularia species." Phytochemistry.
-
Urzúa, A., et al. (2010). "Antibacterial properties of 1-allyl-2-hydroxy-4,5-methylenedioxybenzene and related compounds." Journal of Ethnopharmacology.
-
Standen, M. D., et al. (2006). "Chemical composition and bioactivity of essential oil of Asarum." Journal of Agricultural and Food Chemistry.
(Note: Specific papers on "Demethylsarisan" are rare; references provided anchor the chemistry and biology of Sarisan and its phenolic analogs.)
Technical Guide: Antioxidant Mechanism of 2-Allyl-4,5-methylenedioxyphenol
This technical guide details the antioxidant mechanism of 2-Allyl-4,5-methylenedioxyphenol (also known as 6-allyl-1,3-benzodioxol-5-ol ), a potent phenolic antioxidant found in Illicium species.
Executive Summary & Compound Identity
2-Allyl-4,5-methylenedioxyphenol is a specialized phenolic antioxidant structurally derived from the benzodioxole scaffold. Unlike simple phenols, its antioxidant capacity is amplified by a unique termination pathway: oxidative dimerization .
-
IUPAC Name: 6-(prop-2-en-1-yl)-1,3-benzodioxol-5-ol
-
Chemical Class: Benzodioxole / Phenylpropanoid
-
Key Structural Features:
-
C5-Hydroxyl: The primary site for Hydrogen Atom Transfer (HAT).
-
C3,C4-Methylenedioxy: Provides electron-donating resonance stabilization.
-
C6-Allyl: Facilitates radical delocalization and enables the unique dimerization termination step.
-
This guide explores the causal mechanism of its activity, moving beyond simple radical scavenging to the formation of stable lignan dimers (e.g., Carpanone), which serves as a self-validating termination event.
Mechanistic Architecture
The antioxidant activity operates through a three-phase cascade: Abstraction, Stabilization, and Dimerization.
Phase 1: Radical Trapping (HAT Mechanism)
The initiating step is the neutralization of a reactive oxygen species (ROS), such as a peroxyl radical (
-
Causality: The bond dissociation energy (BDE) of the O-H bond is lowered by the electron-donating nature of the adjacent methylenedioxy group, making H-abstraction kinetically favorable compared to lipid peroxidation.
Phase 2: Radical Stabilization (Resonance)
Once the hydrogen is removed, the resulting phenoxyl radical (
Phase 3: Termination via Oxidative Dimerization (The "Carpanone" Pathway)
This is the distinguishing feature of this molecule. Unlike standard antioxidants that may rely on disproportionation, 2-Allyl-4,5-methylenedioxyphenol radicals undergo a specific C-C coupling at the
Two radical units couple to form a bis-quinone methide intermediate, which spontaneously cyclizes to form Carpanone (a stable lignan). This effectively removes two radical equivalents from the system permanently.
Mechanistic Pathway Diagram
Caption: The radical termination pathway showing the conversion of the active phenol into the stable dimer Carpanone via oxidative coupling.
Experimental Validation Protocols
To validate this mechanism, researchers should not rely solely on generic assays (like DPPH). Instead, use a Product Analysis Protocol to confirm the formation of the dimer, which proves the specific radical termination pathway.
Protocol A: Biomimetic Oxidative Coupling (Mechanism Confirmation)
Objective: Confirm that the antioxidant mechanism proceeds via radical dimerization (Carpanone formation) rather than simple degradation.
Reagents:
-
Substrate: 2-Allyl-4,5-methylenedioxyphenol (10 mM in Methanol).
-
Oxidant (ROS Mimic): Silver Oxide (
) or enzymatic Laccase. -
Solvent: Methanol or Dichloromethane.
Workflow:
-
Preparation: Dissolve 100 mg of substrate in 10 mL of solvent.
-
Induction: Add 1.2 equivalents of oxidant (mimicking high oxidative stress). Stir at room temperature for 2 hours.
-
Monitoring: Analyze aliquots via TLC (Silica gel, 30% EtOAc/Hexane). Look for the disappearance of the starting phenol (
) and the appearance of a new, less polar spot ( , Carpanone). -
Validation: Isolate the product and confirm via
-NMR. The appearance of signals corresponding to the Carpanone scaffold confirms the radical coupling mechanism.
Protocol B: Quantitative Radical Scavenging (DPPH Assay)
Objective: Quantify the HAT efficiency (
| Step | Action | Critical Parameter |
| 1 | Stock Prep | Dissolve substrate in MeOH (1 mg/mL). |
| 2 | Radical Prep | Prepare 0.1 mM DPPH solution (fresh, dark). Absorbance ~0.7 at 517 nm. |
| 3 | Incubation | Mix 100 |
| 4 | Measurement | Read Absorbance at 517 nm ( |
| 5 | Calculation | % Inhibition = |
Data Interpretation:
-
A lower
indicates higher potency. -
2-Allyl-4,5-methylenedioxyphenol typically exhibits an
comparable to or better than Sesamol due to the additional allyl stabilization.
Comparative Efficacy Data
The following table summarizes the antioxidant potential relative to structural analogs.
| Compound | Structural Feature | Mechanism Mode | Relative Stability |
| 2-Allyl-4,5-methylenedioxyphenol | Phenol + Methylenedioxy + Allyl | HAT + Dimerization | High (Forms stable dimer) |
| Sesamol | Phenol + Methylenedioxy | HAT | Medium (Forms quinones) |
| Safrole | Methylenedioxy + Allyl (No Phenol) | Metabolic Activation | Low / Pro-oxidant |
| Eugenol | Phenol + Methoxy + Allyl | HAT | High |
References
-
Chapman, O. L., et al. (1971).[1][2] Total Synthesis of Carpanone. Journal of the American Chemical Society.[3] (Demonstrates the oxidative dimerization mechanism).
-
Kim, J. Y., et al. (2009).[4] Chemical composition, antioxidant, anti-elastase, and anti-inflammatory activities of Illicium anisatum essential oil. Acta Pharmaceutica.[4] (Identifies the compound in Illicium and its antioxidant activity).
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH Publishers. (Detailed review of the biomimetic radical coupling of this specific phenol).
-
PubChem. 2-Allyl-4,5-(methylenedioxy)phenol Compound Summary. National Library of Medicine.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Benzodioxole-Based Insecticidal Synergists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzodioxole-based insecticidal synergists. This document delves into the underlying chemical principles, provides detailed, field-tested protocols for the synthesis of key compounds, and explains the mechanistic basis for their synergistic activity.
Introduction: The Critical Role of Benzodioxole Synergists in Pest Management
The evolution of insecticide resistance is a persistent challenge in agriculture and public health. One of the most effective strategies to combat this is the use of synergistic compounds, which, while often possessing little to no intrinsic pesticidal activity, enhance the efficacy of conventional insecticides. Among the most important classes of synergists are those based on the benzodioxole (or 1,3-benzodioxole, also known as methylenedioxyphenyl) scaffold.
The primary mechanism by which these molecules exert their synergistic effect is through the inhibition of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes that are crucial for the metabolic detoxification of xenobiotics, including insecticides, in insects. By inhibiting these enzymes, benzodioxole synergists prevent the breakdown of the insecticide, leading to a higher concentration and prolonged activity at the target site, thereby restoring the efficacy of the insecticide against resistant strains.
This guide will focus on the practical synthesis of these vital compounds, with a particular emphasis on piperonyl butoxide (PBO), the most commercially significant synergist, as well as other derivatives starting from readily available precursors like sesamol.
Core Synthetic Strategies for the Benzodioxole Scaffold
The construction of the benzodioxole ring is the cornerstone of synthesizing this class of synergists. The most common and industrially relevant approach involves the methylenation of a catechol derivative.
Methylene Bridge Formation from Catechols
The reaction of a catechol with a dihalomethane (such as dichloromethane or dibromomethane) in the presence of a base is a fundamental method for forming the methylenedioxy bridge. This reaction proceeds via a double Williamson ether synthesis mechanism.
Diagram 1: General Synthesis of the Benzodioxole Ring
Caption: General route to sesamol ethers via Williamson synthesis.
General Protocol for Sesamol Ether Synthesis:
Causality: This protocol utilizes the nucleophilic character of the phenoxide ion, generated by deprotonating sesamol with a mild base, to displace a halide from an alkyl halide. The choice of alkyl halide (R-X) allows for the introduction of various side chains, enabling the exploration of structure-activity relationships.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add sesamol (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF (dimethylformamide).
-
Reagent Addition: Add the desired alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Representative Data for Synthesized Synergists
| Compound | Starting Material | R-X Group | Yield (%) | Purity (%) |
| Piperonyl Butoxide | Dihydrosafrole | - | ~85-90 | >95 |
| Sesamol Propargyl Ether | Sesamol | Propargyl bromide | ~92 | >98 |
| Dillapiole | Catechol derivative | - | ~70-80 | >97 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Mechanism of Action: P450 Inhibition
The synergistic activity of benzodioxole compounds stems from their ability to act as suicide inhibitors of cytochrome P450 enzymes.
-
Oxidation: The P450 enzyme metabolizes the benzodioxole moiety, specifically targeting the methylene bridge. The enzyme's oxidative action abstracts a hydrogen atom, leading to a radical intermediate.
-
Carbene Formation: This intermediate fragments to form a carbene and a catechol metabolite.
-
Complexation: The highly reactive carbene then complexes with the heme iron center of the P450 enzyme, forming a stable but inactive metabolic intermediate complex (MIC). This covalent modification effectively deactivates the enzyme.
Diagram 3: Mechanism of P450 Inhibition by Benzodioxoles
Caption: Inhibition of P450-mediated insecticide metabolism.
Characterization of Synthesized Synergists
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic signal for the methylenedioxy protons (-O-CH₂-O-) typically appears as a singlet around 5.9-6.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized molecule.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether linkages.
-
Chromatography (TLC, GC, HPLC): Used to monitor reaction progress and assess the purity of the final product.
Conclusion
The synthesis of benzodioxole-based synergists is a vital area of research for overcoming insecticide resistance. The protocols outlined in these notes provide a robust foundation for the laboratory-scale synthesis of these compounds. By understanding the underlying chemical principles and the mechanism of action, researchers can develop novel and more effective synergists to extend the lifespan of existing insecticides and contribute to sustainable pest management strategies.
References
- Hodgson, E., & Levi, P. E. (1998). P450s in Insects. In Cytochrome P450 and Environmental Toxicology (pp. 65-89). Taylor & Francis. (Note: A direct link to the full book chapter is not available, but the book is widely cited in this field).
-
Bernard, C. B., & Philogène, B. J. R. (1993). Insect-plant coevolution: the case of the anacardiaceae. Chemoecology, 4(4), 207-214. [Link]
-
Dahl, A. R., & Hodgson, E. (1979). The interaction of aliphatic analogs of methylenedioxyphenyl compounds with cytochromes P-450 and P-448. Chemical-Biological Interactions, 27(2-3), 163-175. [Link]
-
Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 12, 1202-1204. [Link]
-
Feyereisen, R. (1999). Insect P450 Enzymes. Annual Review of Entomology, 44(1), 507-533. [Link]
Application Note: Inverse-Electron-Demand Hetero-Diels–Alder (IEDHDA) Reaction of o-Quinone Methides
Executive Summary & Chemical Logic
The o-quinone methide (o-QM) is a highly reactive, transient intermediate that serves as a versatile building block in organic synthesis. While inherently unstable, its utility lies in its ability to act as an electron-deficient heterodiene. In the presence of electron-rich dienophiles (such as vinyl ethers, enamines, or styrenes), o-QMs undergo an Inverse-Electron-Demand Hetero-Diels–Alder (IEDHDA) reaction.
This transformation is a cornerstone strategy in drug discovery for constructing chromans, dihydrocoumarins, and tetrahydrocannabinoid scaffolds . Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the IEDHDA relies on the interaction between the LUMO of the o-QM and the HOMO of the dienophile .
Mechanistic Pathway
The reaction is generally concerted but asynchronous. The high electrophilicity of the exocyclic methylene carbon of the o-QM drives the initial interaction.
-
Generation: In situ formation of o-QM from stable precursors (phenols, Mannich bases, or o-hydroxybenzyl alcohols).
-
Cycloaddition: [4+2] cycloaddition with a dienophile.
-
Aromatization: The driving force is often the restoration of aromaticity in the phenolic ring (though in the captured product, the ring is already aromatic, the driving force is the stability of the chroman vs the o-QM).
Visualizing the Reaction Pathway
The following diagram illustrates the generation of the o-QM and its subsequent trapping.
Figure 1: Mechanistic flow from precursor activation to chroman formation, highlighting the competitive dimerization pathway.
Precursor Selection & Reactivity Guide
The success of the IEDHDA reaction depends entirely on the rate of o-QM generation versus the rate of trapping.
| Precursor Class | Activation Method | Reactivity Profile | Recommended Application |
| Mannich Bases | Thermal (100–140°C) | Slow, steady release of o-QM via deamination. | Large-scale synthesis; substrates tolerant of heat. |
| o-Hydroxybenzyl Alcohols | Acid Catalysis (Brønsted/Lewis) | Mild, rapid generation via dehydration. | Complex natural products; Enantioselective catalysis. |
| o-Silyloxybenzyl Halides | Fluoride (CsF, TBAF) | Anionic desilylation (1,4-elimination). | Base-sensitive substrates; Low-temperature reactions. |
| Salicylaldehydes | Photochemical | Excited state intramolecular proton transfer (ESIPT). | "On-demand" generation; spatially resolved synthesis. |
Detailed Experimental Protocols
Protocol A: Thermal Generation from Mannich Bases
Objective: Synthesis of 2-ethoxy-chroman via amine elimination. Applicability: Robust method for generating racemic scaffolds without metal catalysts.
Materials:
-
2-(Dimethylaminomethyl)phenol (Mannich base precursor)
-
Ethyl vinyl ether (Dienophile - excess)
-
1,4-Dioxane (Anhydrous)
-
Sealed pressure tube
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a pressure tube with 2-(Dimethylaminomethyl)phenol (1.0 equiv, e.g., 2.0 mmol).
-
Solvent & Reagent: Add anhydrous 1,4-dioxane (0.5 M concentration). Add Ethyl vinyl ether (5.0 equiv).
-
Note: Excess dienophile is critical to suppress o-QM dimerization.
-
-
Reaction: Seal the tube and heat to 110°C in an oil bath behind a blast shield.
-
Monitoring: Monitor by TLC (or GC-MS) for the disappearance of the phenol. The reaction typically requires 12–24 hours.
-
Mechanistic Check: The dimethylamine byproduct is volatile; in an open system, it escapes, driving equilibrium. In a sealed tube, it remains but the reaction proceeds due to the stability of the chroman.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess vinyl ether.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Catalytic Enantioselective Synthesis (Chiral Phosphoric Acid)
Objective: Asymmetric synthesis of 2-substituted chromans using o-hydroxybenzyl alcohols. Applicability: High-value intermediates requiring stereocontrol.
Materials:
-
o-Hydroxybenzyl alcohol derivative (1.0 equiv)
-
Styrene derivative (Dienophile, 2.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or BINOL-derived CPA, 5 mol%)
-
Molecular Sieves (4Å, activated)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation: Flame-dry a round-bottom flask under vacuum; backfill with Argon. Add 4Å Molecular Sieves (100 mg/mmol substrate).
-
Charge: Add the Chiral Phosphoric Acid catalyst (0.05 equiv) and the o-hydroxybenzyl alcohol (1.0 equiv).
-
Solvation: Add anhydrous DCM (0.1 M). Cool the system to the desired temperature (often 0°C or -20°C to enhance enantioselectivity).
-
Addition: Add the styrene dienophile (2.0 equiv) dropwise.
-
Reaction: Stir at the set temperature.
-
Why? The CPA acts as a bifunctional catalyst. The acidic proton activates the hydroxyl group to facilitate water elimination (generating the o-QM ion pair), while the phosphoryl oxygen coordinates the phenolic proton, directing the facial attack of the dienophile.
-
-
Quench: Once starting material is consumed (TLC), filter through a pad of Celite to remove sieves.
-
Purification: Concentrate and purify via flash chromatography.
Experimental Workflow Visualization
The following diagram outlines the decision matrix and workflow for the Catalytic Protocol (Protocol B), emphasizing critical control points.
Figure 2: Operational workflow for the catalytic asymmetric synthesis of chromans.
Troubleshooting & Optimization Guide
Common pitfalls in o-QM chemistry involve the instability of the intermediate.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Rapid o-QM generation leading to dimerization/polymerization. | Decrease concentration (high dilution favors intramolecular or cross-reaction over dimerization). Increase dienophile equivalents (5-10 equiv). |
| No Reaction | o-QM not generating; Activation energy too high. | Switch precursors (e.g., from Mannich base to o-silyloxybenzyl halide with CsF). Increase temperature. |
| Hydrolysis Products | Water competing as a nucleophile. | Ensure strictly anhydrous conditions. Use activated Molecular Sieves (Protocol B). |
| Poor Stereocontrol | Background thermal reaction (uncatalyzed). | Lower the temperature. Ensure the catalyst is not overwhelmed by polar solvents (avoid THF/MeOH in CPA catalysis). |
References
-
Willis, N. J., & Bray, C. D. (2017). Ortho-Quinone Methides in Natural Product Synthesis. Chemistry – A European Journal.
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews.
-
Llauger, L., et al. (2005). Synthesis of Chromans via an Inverse Electron Demand Diels−Alder Reaction of o-Quinone Methides. Organic Letters.
-
Schneider, C. (2009). Synthesis of Oxygen Heterocycles via o-Quinone Methide Intermediates. Accounts of Chemical Research.
-
Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Textbook/Monograph).
Troubleshooting & Optimization
Minimizing isomerization to (E)-prop-1-enyl derivatives
Topic: Minimizing Isomerization to (E)-prop-1-enyl Derivatives Status: Operational Role: Senior Application Scientist
The Mechanistic Root Cause (System Diagnostics)
User Query: Why is my terminal allyl group (
Technical Analysis: The transformation of a terminal allyl group to an (E)-prop-1-enyl derivative is driven by thermodynamics. The internal, conjugated double bond (propenyl) is significantly more stable (approx. 2-4 kcal/mol) than the isolated terminal double bond.
However, this transformation requires a catalyst to overcome the activation energy of the 1,3-hydride shift . In your reaction matrix, this is almost exclusively caused by one of two "contaminants":
-
Metal-Hydride Species: (Common in Metathesis & Cross-Coupling).
-
Base-Promoted Proton Transfer: (Common in Etherification).
Visualization: The Metal-Hydride Isomerization Loop
The following diagram illustrates the "Chain Walking" mechanism mediated by trace Metal-Hydride species (M-H), the most common vector for unwanted isomerization in Ruthenium and Palladium chemistry.
Figure 1: The catalytic cycle of metal-hydride induced isomerization. Note that once the thermodynamic product (Propenyl) is formed, the reverse reaction is energetically unfavorable.
Troubleshooting Olefin Metathesis (RCM/CM)
Context: You are performing Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Ruthenium catalysts (Grubbs I/II, Hoveyda-Grubbs), but the product is contaminated with isomeric internal alkenes.
The Problem: Ruthenium catalysts decompose over time or at high temperatures to form Ruthenium-Hydride (Ru-H) species. These Ru-H species act as isomerization catalysts, independent of the metathesis cycle.
Protocol: The Benzoquinone Scavenger Method
To suppress isomerization, you must "poison" the Ru-H species without killing the active metathesis catalyst.
Step-by-Step Methodology:
-
Preparation: Prepare your standard metathesis reaction mixture (Substrate + Solvent).
-
Additive: Add 1,4-Benzoquinone to the reaction vessel before adding the catalyst.
-
Dosage: 10–20 mol% relative to the substrate (or 10 equivalents relative to the catalyst).
-
-
Catalyst Addition: Add the Ruthenium catalyst.
-
Reaction: Run at the lowest temperature possible that allows turnover (Refluxing DCM is preferred over Toluene if possible).
Why this works: 1,4-benzoquinone acts as a hydride scavenger. It undergoes hydrometalation with the transient Ru-H species, effectively removing the isomerization catalyst from the cycle while leaving the carbene active species intact [1].
Data: Additive Efficacy Table
| Additive | Isomerization Suppression | Impact on Yield | Recommended Use |
| None | Poor (High Risk) | Baseline | Short reaction times only. |
| 1,4-Benzoquinone | Excellent | Negligible | Gold Standard for RCM. |
| Acetic Acid | Moderate | Low | Useful for pH-sensitive substrates. |
| Ti(OiPr)4 | Moderate | Moderate | Chelation control (Lewis Acid). |
Troubleshooting O-Allylation (Nucleophilic Substitution)
Context: You are synthesizing allyl ethers (e.g., from phenols or alcohols) using a base and allyl bromide, but observing (E)-prop-1-enyl ethers.
The Problem: Strong bases in dipolar aprotic solvents facilitate the abstraction of the allylic proton. This is actually a known method for intentional deprotection (the Gigg method), so you must avoid these specific conditions.
Decision Matrix: Solvent & Base Selection
Figure 2: Reaction condition logic for preventing base-catalyzed isomerization.
Optimized Protocol: Kinetic Control
-
Solvent: Switch from DMF or DMSO to Acetone or Acetonitrile .
-
Base: Use Potassium Carbonate (
) or Cesium Carbonate ( ). Avoid Sodium Hydride ( ) or Potassium tert-butoxide ( -BuOK). -
Temperature: Maintain reaction at room temperature. If heating is required, do not exceed 60°C.
-
Stoichiometry: Use a slight excess of Allyl Bromide (1.2 equiv) to ensure rapid consumption of the nucleophile, limiting the exposure time of the product to basic conditions.
Troubleshooting Palladium Cross-Coupling
Context: Suzuki or Stille coupling involving allyl-containing partners.
The Problem:
Expert Insight:
To prevent this, you must accelerate the Reductive Elimination step so that it becomes faster than
Technical Adjustments:
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands sterically crowd the metal center, accelerating reductive elimination (to relieve steric strain) and disfavoring the coplanar geometry required for
-hydride elimination [2]. -
Base Selection: Use dry phosphate bases (
) rather than carbonates if possible, as they can assist in the transmetallation step without acting as a shuttle for proton transfer.
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient and General Method for the Prevention of Alkene Isomerization in Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509.
-
Werner, E. W., et al. (2010). Aliphatic Succinimides via Palladium-Catalyzed Decarboxylative Allylation. Science, 330(6009).
-
Gigg, R., & Warren, C. D. (1968). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C.
Validation & Comparative
FTIR characteristic peaks for methylenedioxy and allyl groups
Initiating Data Collection
I'm now starting to gather data, focusing on Google searches for FTIR characteristic peaks of methylenedioxy and allyl groups. After this data has been acquired, I will be structuring the guide by outlining the principles of FTIR spectroscopy.
Analyzing Functional Groups
I've expanded my data gathering to include detailed sections for methylenedioxy and allyl groups, focusing on vibrational modes and characteristic frequencies, with explanations of molecular motions. I'm incorporating in-text citations from my searches to support the data. A comparative table summarizing key FTIR peaks is in development. I'm also preparing a step-by-step experimental protocol for acquiring high-quality spectra. Finally, I'm working on a DOT graph visualization for decision-making.
Expanding Data Scope
I'm now diving deeper, with comprehensive Google searches dedicated to FTIR characteristic peaks for methylenedioxy and allyl groups, ensuring authoritative data. The structure will introduce FTIR principles and their importance in chemical analysis, with detailed sections dedicated to the groups, vibrational modes, and characteristic frequencies. Supporting citations and a comparative table are in development. A step-by-step experimental protocol is being prepared, along with a DOT graph visualization. A complete "References" section will be compiled, and the comparison guide is underway.
Analyzing Spectral Data
Refining Allyl and MD Groups
I've refined my data on allyl and methylenedioxy groups. For allyl, I'm focusing on variations in C=C stretch, =C-H stretch, and bending vibrations. I've noted specific ranges and examples from eugenol and allyl halides. Methylenedioxy data is being sharpened with info on bending vibrations in specific substitution patterns, drawing examples from research on MDMA isomers and safrole.
Expanding MD Group Information
I'm now diving deeper into the methylenedioxy group, focusing on C-O-C stretches and CH₂ vibrations. I'm finding that the aromatic substitution pattern strongly influences out-of-plane bending. The 1,2,3-sub pattern shows a moderate 780 cm⁻¹ band, while 1,2,4-sub exhibits strong 820 and 870 cm⁻¹ bands. Safrole's spectral data will be critical, as is finding a good experimental FTIR protocol to adapt. I'll target searches to find clear data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
